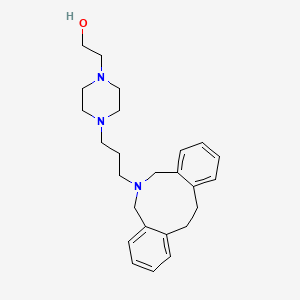
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a dibenzazonine core and a piperazino propyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate typically involves multiple steps, starting with the formation of the dibenzazonine core. This is followed by the introduction of the piperazino propyl side chain through a series of substitution reactions. The final step involves the formation of the trimaleate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate involves its interaction with specific molecular targets within cells. This compound can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Dibenz(c,g)azonine-6-ethanol, 5,7,12,13-tetrahydro-: A similar compound with a hydroxyl group instead of the piperazino propyl side chain.
5,7,12,13-Tetrahydro-6-(3-(4-(2-Hydroxyethyl)Piperazino)Propyl)-: Another related compound with slight variations in the side chain structure.
Uniqueness
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is unique due to its specific combination of the dibenzazonine core and the piperazino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
30115-77-6 |
|---|---|
Molekularformel |
C25H35N3O |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-[4-[3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C25H35N3O/c29-19-18-27-16-14-26(15-17-27)12-5-13-28-20-24-8-3-1-6-22(24)10-11-23-7-2-4-9-25(23)21-28/h1-4,6-9,29H,5,10-21H2 |
InChI-Schlüssel |
HLZHCGNMOVOPSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CN(CC3=CC=CC=C31)CCCN4CCN(CC4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





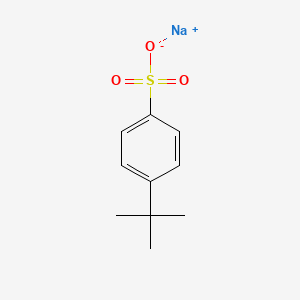
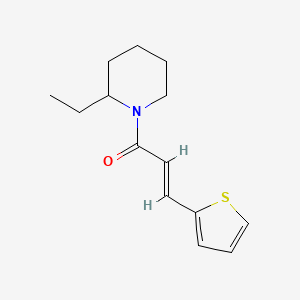

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
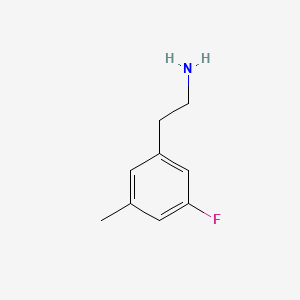
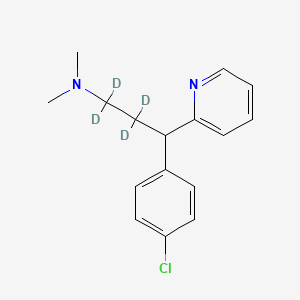
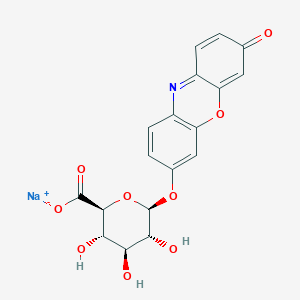
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
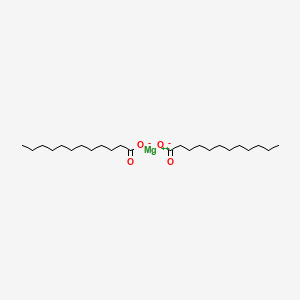
![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
